molecular formula C20H18O6 B11637959 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B11637959
M. Wt: 354.4 g/mol
InChI Key: CDIUWXWXDIKDDM-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a dioxane ring substituted with a dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure and specific substitution pattern

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H18O6/c1-20(14-7-5-4-6-8-14)25-18(21)16(19(22)26-20)11-13-9-10-15(23-2)12-17(13)24-3/h4-12H,1-3H3

InChI Key

CDIUWXWXDIKDDM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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